![molecular formula C34H42N2O7 B1247360 Ajudazol A](/img/structure/B1247360.png)
Ajudazol A
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Overview
Description
Ajudazol A is a natural product found in Chondromyces crocatus with data available.
Scientific Research Applications
Synthesis Strategies and Chemical Properties
Ajudazol A, a metabolite from myxobacteria, has garnered attention for its unique chemical structure and potential pharmacological activities. Key studies have focused on its synthesis and chemical properties. Krebs and Taylor (2005) described a strategy for its synthesis using Stille cross-coupling and double acetylene carbocupration, highlighting the compound's complex structure (Krebs & Taylor, 2005). Similarly, Menche and colleagues (2016) presented a total synthesis approach, emphasizing the importance of asymmetric ortholithiation for constructing ajudazol's core structure and confirming its stereochemistry (Menche et al., 2016).
Biosynthetic Pathways
The biosynthesis of ajudazol A involves complex enzymatic pathways. Buntin, Weissman, and Müller (2010) explored the role of an unusual thioesterase in the formation of ajudazol’s isochromanone ring, a critical structural component, suggesting a novel reaction type for this enzyme domain in secondary metabolite pathways (Buntin et al., 2010).
Molecular Targets and Biological Activities
In 2016, Essig et al. identified 5-lipoxygenase as an additional molecular target of ajudazol B, a structurally similar compound, underlining its biological significance and potential therapeutic applications (Essig et al., 2016). Furthermore, the total synthesis of ajudazol A was achieved by Wollnitzke et al. (2020), who also demonstrated its potential as a respiratory chain inhibitor (Wollnitzke et al., 2020).
Novel Derivatives and Structural Variations
Zeng and colleagues (2022) expanded the ajudazol cytotoxin scaffold, discovering novel ajudazol derivatives (ajudazols C-J) with varying biological activities. This study highlighted the role of specific enzymes in introducing structural variations and underscored the diversity of ajudazol compounds (Zeng et al., 2022).
properties
Product Name |
Ajudazol A |
---|---|
Molecular Formula |
C34H42N2O7 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
(E)-N-[(2E,6Z,8Z)-11-[4-[(2S)-2-[(3S,4R)-4,8-dihydroxy-7-methyl-1-oxo-3,4-dihydroisochromen-3-yl]propyl]-1,3-oxazol-2-yl]dodeca-2,6,8,11-tetraenyl]-3-methoxy-N-methylbut-2-enamide |
InChI |
InChI=1S/C34H42N2O7/c1-22-16-17-27-29(30(22)38)34(40)43-32(31(27)39)24(3)19-26-21-42-33(35-26)23(2)15-13-11-9-7-8-10-12-14-18-36(5)28(37)20-25(4)41-6/h7,9,11-14,16-17,20-21,24,31-32,38-39H,2,8,10,15,18-19H2,1,3-6H3/b9-7-,13-11-,14-12+,25-20+/t24-,31+,32-/m0/s1 |
InChI Key |
CIWQMSHQAVWNOO-OPGPRAPUSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H]([C@@H](OC2=O)[C@@H](C)CC3=COC(=N3)C(=C)C/C=C\C=C/CC/C=C/CN(C)C(=O)/C=C(\C)/OC)O)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(C(OC2=O)C(C)CC3=COC(=N3)C(=C)CC=CC=CCCC=CCN(C)C(=O)C=C(C)OC)O)O |
synonyms |
ajudazol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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